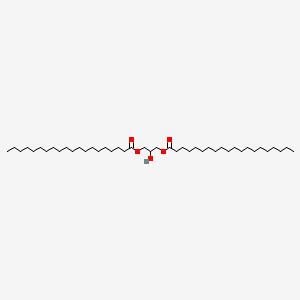

Dieicosanoin

Beschreibung

Eigenschaften

IUPAC Name |

(2-hydroxy-3-icosanoyloxypropyl) icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEKBHKRXKVKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H84O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(20:0/0:0/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Dieicosanoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for dieicosanoin, a diacylglycerol containing two 20-carbon saturated fatty acid (eicosanoic acid) chains. The synthesis of specific this compound isomers, namely 1,2-dieicosanoin and 1,3-dieicosanoin, is critical for various research applications, including the development of structured lipids and potential therapeutic agents. This document details both enzymatic and chemical synthesis methodologies, presenting quantitative data, experimental protocols, and visual representations of the reaction pathways.

Enzymatic Synthesis of 1,3-Dieicosanoin

Enzymatic synthesis, primarily through lipase-catalyzed esterification, offers a highly regioselective and environmentally benign route to produce 1,3-dieicosanoin. The use of 1,3-specific lipases favors the acylation of the primary hydroxyl groups of glycerol, leading to the desired 1,3-di-substituted product.

Reaction Principle

The enzymatic synthesis of 1,3-dieicosanoin involves the direct esterification of glycerol with eicosanoic acid, catalyzed by an immobilized 1,3-regiospecific lipase, such as Lipozyme RM IM (from Rhizomucor miehei). The reaction is typically performed in a solvent-free system under vacuum to facilitate the removal of water, a byproduct of the esterification, which drives the reaction towards product formation.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the enzymatic synthesis of 1,3-diacylglycerols, adapted for the synthesis of 1,3-dieicosanoin.

| Parameter | Value/Range | Reference for Similar Synthesis |

| Enzyme | Immobilized Rhizomucor miehei lipase (Lipozyme RM IM) | |

| Substrates | Glycerol, Eicosanoic Acid | |

| Substrate Molar Ratio (Eicosanoic Acid:Glycerol) | 2:1 | |

| Enzyme Load | 5-10% (w/w of total reactants) | |

| Temperature | 60-70 °C | |

| Reaction Time | 3-24 hours | |

| Reaction Environment | Solvent-free, under vacuum (e.g., 4 mm Hg) | |

| Agitation | 200-300 rpm | |

| Expected Yield of 1,3-Dieicosanoin | >80% | |

| Purity (after purification) | >98% |

Experimental Protocol

This protocol is a representative procedure for the synthesis of 1,3-dieicosanoin based on established methods for similar long-chain diacylglycerols.

Materials:

-

Eicosanoic acid (>99% purity)

-

Glycerol (>99% purity)

-

Immobilized Rhizomucor miehei lipase (Lipozyme RM IM)

-

Hexane (analytical grade)

-

Ethanol (analytical grade)

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine eicosanoic acid and glycerol in a 2:1 molar ratio.

-

Enzyme Addition: Add the immobilized lipase (5-10% by weight of the total substrates).

-

Reaction Setup: Place the flask in a temperature-controlled oil bath or heating mantle with magnetic stirring. Connect the flask to a vacuum pump to maintain a low pressure (e.g., 4 mm Hg).

-

Reaction: Heat the mixture to 60-70 °C with vigorous stirring (250 rpm) for 3 to 24 hours. The reaction progress can be monitored by analyzing aliquots using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: After the reaction, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with hexane and dried for potential reuse.

-

Purification: The resulting product mixture, containing 1,3-dieicosanoin, unreacted starting materials, and mono- and tri-eicosanoin, is purified by column chromatography on silica gel. A gradient of hexane:ethyl acetate is typically used as the mobile phase to elute the different components.

-

Solvent Removal: The fractions containing the pure 1,3-dieicosanoin are collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield the final product.

Signaling Pathway and Workflow Visualization

Caption: Workflow for the enzymatic synthesis of 1,3-dieicosanoin.

Chemical Synthesis of 1,2-Dieicosanoin

The chemical synthesis of 1,2-dieicosanoin typically requires a multi-step process involving the use of protecting groups to achieve the desired regioselectivity. A common strategy involves the protection of the 1- and 3-hydroxyl groups of glycerol, followed by acylation of the free 2-hydroxyl group, and subsequent acylation of one of the primary hydroxyls after selective deprotection, or acylation of the 1,2-hydroxyls of a protected glycerol derivative followed by deprotection. A more direct approach involves the acylation of a protected glycerol derivative, such as solketal (isopropylidene glycerol).

Reaction Principle

This pathway involves the acylation of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) with eicosanoyl chloride to form the protected monoacylated glycerol. Subsequent removal of the isopropylidene protecting group under acidic conditions yields 1-monoeicosanoin. The final step is the acylation of the 2-hydroxyl group to yield 1,2-dieicosanoin.

Quantitative Data

The following table outlines the general parameters for a multi-step chemical synthesis of 1,2-diacylglycerols, adapted for 1,2-dieicosanoin.

| Step | Reagents | Solvent | Temperature | Typical Yield |

| 1. Acylation of Solketal | Solketal, Eicosanoyl Chloride, Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp. | >90% |

| 2. Deprotection | Acylated Solketal, Acidic Resin (e.g., Dowex 50W-X8) or HCl | Methanol/Water | Room Temp. | ~80-90% |

| 3. Second Acylation | 1-Monoeicosanoin, Eicosanoyl Chloride, Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp. | ~70-80% |

Experimental Protocol

This protocol outlines a representative chemical synthesis of 1,2-dieicosanoin.

Materials:

-

Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)

-

Eicosanoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Dowex 50W-X8 acidic resin

-

Methanol

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1-O-Eicosanoyl-2,3-O-isopropylideneglycerol

-

Dissolve solketal in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add pyridine as a base.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of eicosanoyl chloride in dry DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Monoeicosanoin

-

Dissolve the product from Step 1 in a mixture of methanol and water.

-

Add an acidic resin (e.g., Dowex 50W-X8) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the resin and wash it with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 1-monoeicosanoin.

Step 3: Synthesis of 1,2-Dieicosanoin

-

Dissolve the 1-monoeicosanoin from Step 2 in dry DCM with pyridine under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of eicosanoyl chloride in dry DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work up the reaction as described in Step 1.

-

Purify the final product by column chromatography on silica gel to obtain pure 1,2-dieicosanoin.

Signaling Pathway and Workflow Visualization

Caption: Chemical synthesis pathway for 1,2-dieicosanoin.

Conclusion

Both enzymatic and chemical methodologies provide viable routes for the synthesis of this compound isomers. The choice of pathway depends on the desired isomer and the specific requirements of the research, such as scalability, cost, and environmental impact. Enzymatic synthesis is generally preferred for producing 1,3-dieicosanoin due to its high regioselectivity and milder reaction conditions. Chemical synthesis, while more complex, offers a versatile approach for producing specific isomers like 1,2-dieicosanoin through the strategic use of protecting groups. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field of lipid science and drug development.

The Emerging Role of Dieicosanoin in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dieicosanoin, a diacylglycerol comprised of a glycerol backbone and two eicosanoic acid chains, is an emerging molecule of interest in the complex landscape of cellular signaling. While direct research on this compound is in its nascent stages, its structural components—a diacylglycerol (DAG) moiety and saturated 20-carbon fatty acid chains—strongly suggest its involvement in critical cellular processes, particularly in lipid-mediated signaling and the inflammatory response. This technical guide synthesizes the current understanding of diacylglycerol and eicosanoid biology to postulate the physiological roles of this compound, presenting hypothesized signaling pathways, detailed experimental protocols for investigation, and potential quantitative data in a structured format to facilitate further research and drug development in this area.

Introduction: The Significance of Diacylglycerols and Eicosanoids

Cellular behavior is intricately regulated by a vast network of signaling molecules. Among these, lipids and their derivatives have been recognized as pivotal second messengers and modulators of cellular function. Diacylglycerols (DAGs) are well-established as critical signaling molecules that are transiently produced at the cell membrane. Their primary role is the activation of a family of serine/threonine kinases known as Protein Kinase C (PKC), which in turn phosphorylate a multitude of downstream targets, influencing processes ranging from cell proliferation and differentiation to apoptosis and inflammation.

Eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, are potent regulators of inflammation and immunity. While arachidonic acid is the most studied precursor, the presence of eicosanoic acid in this compound suggests a potential link to inflammatory pathways, either through direct interaction with inflammatory proteins or by influencing membrane properties.

This guide will explore the hypothesized biological role of this compound, focusing on its potential as a signaling molecule in cellular processes.

Hypothesized Biological Role of this compound

Based on its molecular structure, this compound is postulated to function at the intersection of DAG-mediated signaling and the modulation of inflammatory pathways.

Activation of Protein Kinase C (PKC)

As a diacylglycerol, this compound is predicted to act as a second messenger, binding to the C1 domain of conventional and novel PKC isoforms. This interaction would recruit PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream substrates. The saturated nature of the eicosanoic acid chains may influence the kinetics and specificity of this interaction compared to DAGs with unsaturated fatty acids.

Modulation of Inflammatory Pathways

The eicosanoic acid moieties of this compound may contribute to its biological activity. While not a direct precursor to the classic pro-inflammatory eicosanoids derived from arachidonic acid, the presence of these long-chain saturated fatty acids within a signaling molecule could influence membrane fluidity and the localization of inflammatory signaling complexes. There is also evidence to suggest that diacylglycerols and fatty acids can act synergistically to activate PKC, indicating a potential dual role for this compound in amplifying inflammatory signals.[1][2]

Quantitative Data Summary (Hypothetical)

Due to the limited direct experimental data on this compound, the following tables present hypothetical quantitative data to illustrate the expected outcomes of future experimental investigations.

| Table 1: Kinase Activity Assay - PKC Activation by this compound | |

| Parameter | Value |

| Test Compound | This compound |

| Enzyme | Protein Kinase Cα (PKCα) |

| EC50 (Half-maximal effective concentration) | 5 µM |

| Maximal Activation (relative to Phorbol 12-Myristate 13-Acetate) | 85% |

| Hill Slope | 1.2 |

| Table 2: Cytokine Release Assay in Macrophages | |

| Treatment | TNF-α Release (pg/mL) |

| Control (Vehicle) | 50 ± 5 |

| LPS (100 ng/mL) | 500 ± 25 |

| This compound (10 µM) | 150 ± 10 |

| LPS (100 ng/mL) + this compound (10 µM) | 750 ± 30 |

Detailed Experimental Protocols

To investigate the hypothesized biological roles of this compound, the following detailed experimental protocols are proposed.

In Vitro Protein Kinase C Activity Assay

Objective: To determine if this compound can directly activate PKC isoforms.

Materials:

-

Recombinant human PKCα

-

This compound (in a suitable solvent, e.g., DMSO)

-

Phorbol 12-Myristate 13-Acetate (PMA) as a positive control

-

Phosphatidylserine (PS) and diolein as lipid cofactors

-

ATP, [γ-³²P]ATP

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a lipid mixture of PS and diolein in chloroform, evaporate the solvent to form a thin film, and resuspend in kinase buffer by sonication to form lipid vesicles.

-

Prepare serial dilutions of this compound and PMA.

-

In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, PKCα enzyme, and the test compound (this compound, PMA, or vehicle).

-

Initiate the kinase reaction by adding the ATP mixture (containing [γ-³²P]ATP) and the substrate peptide.

-

Incubate the reaction at 30°C for 15 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of the kinase and plot the dose-response curve to determine the EC50.

Cellular Cytokine Release Assay

Objective: To assess the effect of this compound on the inflammatory response in immune cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

ELISA kit for Tumor Necrosis Factor-alpha (TNF-α)

Procedure:

-

Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 6 hours. Include control wells with no treatment, this compound alone, and LPS alone.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine if this compound modulates LPS-induced TNF-α release.

Visualizing Signaling Pathways and Workflows

To provide a clear visual representation of the hypothesized mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Hypothesized signaling pathway of PKC activation by this compound.

Caption: Experimental workflow for the cellular cytokine release assay.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, lipid molecule with the potential to be a significant player in cellular signaling. Based on its structural characteristics as a diacylglycerol with long-chain saturated fatty acids, it is highly probable that this compound functions as a second messenger to activate PKC and may also modulate inflammatory responses. The hypothetical data and detailed experimental protocols provided in this guide offer a foundational framework for researchers to begin to systematically investigate the precise biological roles of this compound.

Future research should focus on:

-

Direct Binding Assays: Quantifying the binding affinity of this compound to various PKC isoforms.

-

Lipidomic Analysis: Investigating the endogenous production of this compound in response to various cellular stimuli.

-

In Vivo Studies: Examining the physiological effects of this compound in animal models of inflammation and other relevant diseases.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to understand the role of the eicosanoic acid chains in its biological activity.

Elucidating the cellular functions of this compound will not only enhance our understanding of lipid signaling but may also open new avenues for the development of novel therapeutic agents targeting pathways involved in a range of human diseases.

References

Dieicosanoin as a Metabolic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "dieicosanoin" does not correspond to a recognized molecule in standard biochemical nomenclature. It is likely a typographical error for "eicosanoid." This technical guide will, therefore, focus on the extensive and well-documented role of eicosanoids as metabolic intermediates and signaling molecules.

Introduction to Eicosanoids

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids (PUFAs), most notably arachidonic acid (AA).[1][2] They are not stored within cells but are synthesized on-demand in response to various stimuli.[1] Eicosanoids act locally as potent regulators of a wide array of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer.[2][3] Their short half-lives and localized action make them critical but challenging targets for therapeutic intervention.

The major classes of eicosanoids include prostaglandins (PGs), thromboxanes (TXs), leukotrienes (LTs), and lipoxins (LXs), each generated through distinct enzymatic pathways.[1][2]

Eicosanoid Biosynthesis: A Complex Network

The synthesis of eicosanoids is initiated by the release of arachidonic acid from the cell membrane's glycerophospholipids by the action of phospholipase A2 (PLA2).[4] The free arachidonic acid is then metabolized by one of three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins and thromboxanes.[2] There are two main COX isoforms, COX-1 and COX-2, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various other prostaglandins and thromboxanes.[2]

-

Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes and lipoxins.[1] Different lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) act on arachidonic acid to produce various hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to leukotrienes and lipoxins.

-

Cytochrome P450 (CYP) Pathway: This pathway produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[1][2]

Visualization of Eicosanoid Biosynthesis

References

- 1. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 2. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]

- 3. Lipid body function in eicosanoid synthesis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of Diacylglycerol: Differentiated Functions and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are pivotal lipid molecules that function as metabolic intermediates and critical second messengers in cellular signaling. The biological activity of DAG is not uniform across all its forms; it is profoundly dictated by the stereochemistry of the fatty acid chains on the glycerol backbone. This technical guide provides an in-depth exploration of the distinct functions of DAG stereoisomers, focusing on the signaling-active sn-1,2-diacylglycerol and its metabolically-focused counterparts, sn-1,3- and sn-2,3-diacylglycerol. We will detail their unique roles in activating protein kinase C (PKC) isoforms, their distinct metabolic fates, and provide comprehensive experimental protocols for their analysis, essential for research and therapeutic development.

Introduction: The Stereochemical Specificity of a Second Messenger

Diacylglycerol is a fundamental component of cellular lipid metabolism, serving as a precursor for the synthesis of glycerophospholipids and triacylglycerols (TAGs).[1] Beyond this metabolic role, DAG emerged as a key second messenger with the discovery of its ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes including proliferation, differentiation, and apoptosis.[2]

The structure of DAG consists of a glycerol backbone to which two fatty acid chains are esterified. This structure allows for the existence of different isomers based on the positions of the fatty acyl chains.[3] Using the stereospecific numbering (sn) system, we can distinguish three primary isomers: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol (which are enantiomers), and the achiral sn-1,3-diacylglycerol.[4] Crucially, scientific evidence has firmly established that these isomers are not functionally equivalent.[1] Only one isoform, sn-1,2-DAG, possesses significant signaling properties, primarily through its interaction with the C1 domains of PKC and other effector proteins.[1][5][6] The other isomers are predominantly metabolic intermediates.[3] This stereochemical specificity is a critical determinant of DAG's physiological role and is paramount for researchers in the fields of cell signaling and drug development.[7]

Differential Functions of Diacylglycerol Stereoisomers

The functional divergence between DAG stereoisomers stems from their distinct metabolic origins and the stereospecificity of their downstream effector proteins.

sn-1,2-Diacylglycerol: The Signaling Isomer

sn-1,2-DAG is the canonical second messenger. Its generation at the plasma membrane is a key event in signal transduction.[4] The primary pathway for its production is the hydrolysis of membrane phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) enzymes following receptor activation.[4][6]

Once generated, sn-1,2-DAG recruits and activates conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[6] This activation is mediated by the binding of sn-1,2-DAG to the tandem C1 (C1A and C1B) domains in the regulatory region of PKC.[8] This binding event induces a conformational change that relieves autoinhibition and allows the kinase to phosphorylate its substrates.[9] The activation effect is highly stereospecific, with only the sn-1,2-diglycerides being active.[1]

The signaling function of sn-1,2-DAG is tightly regulated and transient. Its signal is terminated by phosphorylation to phosphatidic acid (PA) by diacylglycerol kinases (DGKs) or by hydrolysis to monoacylglycerol.[4]

sn-1,3- and sn-2,3-Diacylglycerol: The Metabolic Isomers

In stark contrast to their sn-1,2 counterpart, sn-1,3-DAG and sn-2,3-DAG do not effectively activate PKC and are primarily involved in metabolic pathways.[10] These isomers are mainly generated from the hydrolysis of triacylglycerols (TAGs) stored in lipid droplets.

Specific lipases exhibit regioselectivity, leading to the formation of distinct DAG isomers. For example, Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme for TAG hydrolysis, preferentially hydrolyzes the ester bond at the sn-2 position, generating sn-1,3-DAG. When stimulated by its co-activator CGI-58, ATGL's selectivity broadens to the sn-1 position, also producing sn-2,3-DAG. Hormone-sensitive lipase (HSL) can then further hydrolyze these isomers.

These TAG-derived DAGs, particularly sn-1,3-DAG, are preferred substrates for re-esterification back into TAG by enzymes like diacylglycerol-O-acyltransferase 2 (DGAT2). This suggests a coordinated role in the TAG hydrolysis/re-esterification cycle on lipid droplets, distinct from the signaling pool of DAG at the plasma membrane.

Signaling Pathways and Metabolic Fates

The distinct origins and functions of DAG stereoisomers can be visualized in their respective cellular pathways.

Data Presentation: Quantitative Comparison of DAG Stereoisomer Activity

While precise Kd or EC50 values comparing all stereoisomers across all PKC isozymes are not comprehensively available in the literature, a clear pattern of differential activity has been established. The tables below summarize the key quantitative and qualitative findings.

Table 1: Stereoisomer Specificity of Protein Kinase Cα Activation

| Diacylglycerol Isomer | Activating Capacity on PKCα | Notes | Reference(s) |

|---|---|---|---|

| sn-1,2-Diacylglycerol | High / Potent Activator | The physiologically relevant signaling isomer. Unsaturated fatty acyl chains generally confer higher potency than saturated ones. | [1][10] |

| sn-1,3-Diacylglycerol | Considerably Lower / Poor Activator | Lacks the stereospecific conformation required for efficient binding to the PKC C1 domain. | [10] |

| sn-2,3-Diacylglycerol | Inactive (by inference) | As the enantiomer of the active form, it is not expected to fit the chiral binding site of the C1 domain. Not a direct product of PLC signaling. |[1] |

Table 2: Differential Activation of PKC Isozymes by sn-1,2-DAG Species

| PKC Isozyme (Class) | Preferred sn-1,2-DAG Acyl Chains | Relative DAG Sensitivity | Reference(s) |

|---|---|---|---|

| PKCα (Conventional) | Saturated / Monounsaturated (e.g., 16:0/18:1) | Strong | |

| PKCβII (Conventional) | No significant preference | Moderate | |

| PKCγ (Conventional) | Moderate preference for Polyunsaturated (e.g., 18:0/22:6) | Moderate | |

| PKCδ (Novel) | Polyunsaturated (e.g., 18:0/22:6) | Moderate | |

| PKCε (Novel) | Polyunsaturated (e.g., 18:0/22:6) | Moderate; ~10-fold higher affinity for DOG than PKCα |

| PKCθ (Novel) | Polyunsaturated (e.g., 18:0/22:6, SAG) | Strongest |[3] |

Table 3: Kinetic Parameters of Diacylglycerol Kinase (DGK)

| Substrate / Inhibitor | Enzyme | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| sn-1,2-Dioctanoylglycerol | Pig Brain DGK | KM | 24 µM | |

| Dioctanoylethylene glycol | Pig Brain DGK | KI | 58 µM |

| 1-Monooleoylglycerol | Pig Brain DGK | KI | 91 µM | |

Experimental Protocols

Accurate analysis of DAG stereoisomers is essential for understanding their distinct roles. This requires specialized methods for their separation and quantification, as well as robust assays to measure their biological activity.

Protocol 1: Lipidomics for DAG Isomer Quantification via LC-MS/MS

This workflow provides a general framework for the extraction, separation, and quantification of DAG isomers from biological samples.

Methodology:

-

Sample Preparation & Lipid Extraction:

-

Homogenize cell pellets or tissues in a cold solvent mixture, typically chloroform:methanol (2:1, v/v), following the Folch method.

-

Spike the sample with a known amount of an appropriate internal standard (e.g., a DAG species with odd-chain fatty acids not present in the sample) before extraction to correct for sample loss and ionization differences.

-

After phase separation (induced by adding saline solution), collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Chromatographic Separation:

-

Resuspend the dried lipid extract in a suitable solvent for injection.

-

For Positional Isomers (sn-1,2/2,3 vs sn-1,3): Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). An isocratic elution with acetonitrile on a C18 column can effectively separate 1,2(2,3)- and 1,3-DAGs.

-

For Enantiomers (sn-1,2 vs sn-2,3): Use chiral chromatography. This can be achieved by either derivatizing the DAGs with a chiral reagent followed by normal-phase HPLC, or by using a chiral stationary phase (CSP) column with Supercritical Fluid Chromatography (SFC) for direct separation of underivatized enantiomers.

-

-

Mass Spectrometry Detection and Quantification:

-

Couple the chromatograph to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in a Multiple Reaction Monitoring (MRM) mode. For each DAG species and the internal standard, pre-determine a specific precursor ion -> product ion transition.

-

The precursor ion is typically the [M+NH4]+ adduct of the DAG molecule. The product ion often corresponds to the neutral loss of one of the fatty acyl chains plus ammonia.

-

Quantify the endogenous DAG species by comparing the area of its MRM peak to the peak area of the internal standard, using a calibration curve generated with authentic standards.

-

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol measures the ability of a specific DAG stereoisomer to activate a purified PKC isozyme.

Methodology:

-

Preparation of Lipid Vesicles:

-

In a glass tube, combine lipids in chloroform. A typical mixture includes a bulk phospholipid like phosphatidylcholine (PC), an anionic phospholipid like phosphatidylserine (PS) (essential for cPKC activation), and the specific DAG stereoisomer to be tested at a desired mole percentage.

-

Dry the lipid mixture under a stream of nitrogen to form a thin film.

-

Hydrate the film in a buffer (e.g., HEPES) and create small unilamellar vesicles by sonication or extrusion.

-

-

Kinase Reaction:

-

In a reaction tube, combine the lipid vesicles, purified recombinant PKC isozyme, a specific peptide substrate for that isozyme (e.g., MARCKS protein fragment), and a buffer containing MgCl2 and CaCl2.

-

Pre-incubate the mixture to allow the enzyme to equilibrate with the lipid vesicles.

-

Initiate the kinase reaction by adding ATP, including a tracer amount of radiolabeled [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 5-10 minutes).

-

-

Quantification:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the negatively charged paper.

-

Wash the papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the specific activity of the enzyme (e.g., in pmol of phosphate transferred per minute per mg of enzyme) and compare the activity stimulated by different DAG stereoisomers.

-

Conclusion and Implications for Drug Development

The functional dichotomy of diacylglycerol stereoisomers is a cornerstone of lipid signaling. The sn-1,2 isomer is a potent, tightly regulated second messenger that activates specific downstream pathways via PKC and other effectors. In contrast, sn-1,3 and sn-2,3 isomers are primarily metabolic shuttles in the neutral lipid pool, lacking significant signaling capacity. This stereochemical distinction is critical for maintaining cellular homeostasis; dysregulation of sn-1,2-DAG levels is implicated in pathologies such as cancer and insulin resistance.

For drug development professionals, this specificity offers both challenges and opportunities. Targeting enzymes that produce or degrade sn-1,2-DAG, such as specific PLC or DGK isoforms, provides a precise way to modulate signaling pathways. For example, DGK inhibitors could prolong the sn-1,2-DAG signal, enhancing downstream responses. Conversely, developing activators or inhibitors for enzymes in the TAG-DAG metabolic cycle, like ATGL or DGAT, could modulate energy storage without directly interfering with acute cell signaling events. A thorough understanding and the ability to accurately measure each DAG stereoisomer are therefore indispensable for the design of selective and effective therapeutics targeting these fundamental cellular pathways.

References

- 1. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian Diacylglycerol Kinases: Molecular Interactions and Biological Functions of Selected Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Features of DAG-Activated PKC Isozymes Reveal a Conserved 3-D Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

- 8. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of Long-Chain Diacylglycerols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain diacylglycerols (DAGs) are critical lipid molecules that serve not only as intermediates in glycerolipid metabolism but also as potent second messengers in a multitude of cellular signaling pathways. Their unique physical properties, dictated by the length and saturation of their fatty acyl chains, as well as the isomeric position of these chains on the glycerol backbone, profoundly influence their biological function. Understanding these characteristics is paramount for researchers in lipid biochemistry, cell signaling, and for professionals in drug development who target DAG-mediated pathways or utilize lipid-based drug delivery systems. This guide provides an in-depth overview of the core physical characteristics of long-chain diacylglycerols, detailed experimental protocols for their analysis, and a visual representation of their key signaling roles.

Core Physical Characteristics of Long-Chain Diacylglycerols

The physical behavior of long-chain DAGs, including their melting point, solubility, density, viscosity, and crystal structure, is a direct consequence of their molecular architecture. These properties are crucial for their incorporation into cellular membranes, their interaction with effector proteins, and their overall metabolic fate.

Melting Point and Enthalpy of Fusion

The melting point of long-chain DAGs is primarily influenced by the chain length and degree of saturation of their constituent fatty acids. Longer and more saturated acyl chains lead to higher melting points due to increased van der Waals forces and more ordered packing. The isomeric form also plays a role, with 1,3-diacylglycerols generally exhibiting higher melting points than their 1,2-diacylglycerol counterparts due to greater molecular symmetry which allows for more stable crystal lattice formation.[1]

| Diacylglycerol (sn-isomer) | Acyl Chain Composition | Melting Point (°C) | Enthalpy of Fusion (kcal/mol) |

| 1,2-Dipalmitoyl-sn-glycerol | 16:0 / 16:0 | 63-65 | 25.6 |

| 1,2-Distearoyl-sn-glycerol | 18:0 / 18:0 | 76-77[2] | Not available |

| 1,3-Dipalmitoyl glycerol | 16:0 / 16:0 | 77 | Not available |

Note: Data for a wider range of pure long-chain diacylglycerols is limited. The provided data is based on available literature.

Solubility

Long-chain diacylglycerols are nonpolar lipids and are therefore generally insoluble in water but soluble in organic solvents.[3] The solubility in a given organic solvent depends on the specific DAG and the polarity of the solvent. Hexane, being very nonpolar, is a good solvent for neutral lipids like DAGs.[3] Ethanol, being more polar, can also dissolve DAGs, particularly at elevated temperatures. For instance, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) is soluble in ethanol at a concentration of 10 mg/ml.[4] 1,3-Dipalmitoyl glycerol has a solubility of 0.25 mg/ml in ethanol.[5]

| Diacylglycerol | Solvent | Solubility |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol | Ethanol | 10 mg/ml[4] |

| 1,3-Dipalmitoyl glycerol | Ethanol | 0.25 mg/ml[5] |

| 1,3-Dipalmitoyl glycerol | Dimethylformamide (DMF) | 20 mg/ml[5] |

| 1,3-Dipalmitoyl glycerol | Dimethyl sulfoxide (DMSO) | 30 mg/ml[5] |

| Long-chain Diacylglycerols | Hexane | Generally Soluble[3][6] |

Density

The density of long-chain diacylglycerols is typically less than that of water. For example, the density of 1,2-distearoyl-sn-glycerol is reported to be 0.923 g/cm³.[2][7]

| Diacylglycerol | Density (g/cm³) |

| 1,2-Distearoyl-sn-glycerol | 0.923[2][7] |

Viscosity

Crystal Structure and Polymorphism

Long-chain diacylglycerols exhibit polymorphism, meaning they can exist in different crystalline forms (polymorphs) with distinct molecular packing, and consequently, different physical properties such as melting points and stability. The most common polymorphs are denoted as α, β', and β.[1]

-

α (alpha) form: This is the least stable polymorph with the lowest melting point. It has a hexagonal chain packing.

-

β' (beta-prime) form: This form has intermediate stability and a melting point between the α and β forms. It is characterized by an orthorhombic perpendicular subcell packing.

-

β (beta) form: This is the most stable polymorph with the highest melting point. It has a triclinic parallel subcell packing.

The specific polymorph that forms depends on factors such as the rate of crystallization, the solvent used, and the temperature. 1,2-Diacylglycerols tend to crystallize in the α and β' forms, while the more symmetrical 1,3-diacylglycerols are more prone to form the stable β polymorph.[1]

Experimental Protocols

Accurate characterization of the physical properties of long-chain diacylglycerols requires precise experimental methodologies. Below are detailed protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary method for determining melting points and enthalpies of fusion of lipids.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the high-purity long-chain diacylglycerol sample into a clean aluminum DSC pan.

-

Seal the pan hermetically to prevent any loss of sample during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above the complete melting of the sample.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample back to the initial temperature at a controlled rate.

-

Perform a second heating scan under the same conditions as the first to observe any changes in the thermal behavior due to the initial melting and recrystallization.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the peak temperature of the endothermic transition on the DSC thermogram.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak. The instrument software typically performs this calculation.

-

X-ray Diffraction (XRD) for Crystal Structure and Polymorphism

XRD is a powerful technique for determining the crystalline structure of materials. For lipids, it is used to identify the polymorphic form by analyzing the diffraction pattern of X-rays scattered by the crystal lattice.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample holder into the diffractometer.

-

Use a monochromatic X-ray source, typically Cu Kα radiation.

-

The instrument is typically operated in a Bragg-Brentano (θ-2θ) geometry.

-

-

Data Collection:

-

Scan a range of 2θ angles. For lipids, it is common to perform both wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS).

-

WAXS (typically 15-25° 2θ): Provides information about the short-range order, specifically the packing of the acyl chains (subcell structure), which allows for the identification of α, β', and β polymorphs.

-

SAXS (typically 1-10° 2θ): Provides information about the long-range order, such as the lamellar spacing of the crystal lattice.

-

-

-

Data Analysis:

-

The positions and intensities of the diffraction peaks in the XRD pattern are analyzed.

-

The d-spacing (interplanar spacing) is calculated from the peak positions using Bragg's Law (nλ = 2d sinθ).

-

The polymorphic form is identified by comparing the observed d-spacings in the WAXS region with known values for different lipid polymorphs.

-

Gravimetric Method for Solubility Determination

The solubility of a long-chain diacylglycerol in a specific organic solvent can be determined by the gravimetric method, which involves preparing a saturated solution and then determining the mass of the dissolved solute.[9][10][11][12][13]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the long-chain diacylglycerol to a known volume of the desired organic solvent (e.g., ethanol, hexane) in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A shaker or magnetic stirrer can be used.

-

-

Separation of Undissolved Solute:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is crucial to avoid transferring any solid particles. Filtration through a solvent-resistant filter may be necessary.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the diacylglycerol to avoid any degradation.

-

Once the solvent is fully evaporated, reweigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved diacylglycerol is the difference between the final weight of the container with the solute and the initial weight of the empty container.

-

Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).

-

Rotational Viscometry for Viscosity Measurement

A rotational viscometer measures the viscosity of a fluid by determining the torque required to rotate a spindle immersed in the sample at a constant speed.[14][15]

Methodology:

-

Sample Preparation:

-

If the long-chain diacylglycerol is solid at room temperature, it must be melted in a temperature-controlled environment. Ensure the sample is completely molten and homogenous.

-

The temperature of the sample must be precisely controlled and maintained throughout the measurement.

-

-

Instrument Setup:

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For low-viscosity liquids, a larger spindle and higher speed may be necessary, while for high-viscosity liquids, a smaller spindle and lower speed are typically used.

-

Calibrate the viscometer using a standard fluid with a known viscosity at the measurement temperature.

-

-

Measurement:

-

Immerse the spindle into the molten diacylglycerol sample to the specified depth.

-

Start the rotation of the spindle at the chosen speed.

-

Allow the reading to stabilize before recording the viscosity value. The instrument will display the viscosity, typically in centipoise (cP) or milliPascal-seconds (mPa·s).

-

-

Data Recording:

-

Record the viscosity, temperature, spindle type, and rotational speed.

-

It is good practice to measure the viscosity at multiple rotational speeds to check for Newtonian or non-Newtonian behavior.

-

Signaling Pathways Involving Long-Chain Diacylglycerols

Long-chain diacylglycerols are pivotal second messengers that activate a variety of downstream effector proteins, thereby regulating numerous cellular processes. Two of the most well-characterized signaling pathways initiated by DAG are the activation of Protein Kinase C (PKC) and Ras Guanine Nucleotide Releasing Proteins (RasGRPs).

Protein Kinase C (PKC) Activation Pathway

Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and recruits conventional and novel PKC isoforms, leading to their activation and the subsequent phosphorylation of a wide range of substrate proteins.

Figure 1. Diacylglycerol-mediated activation of the Protein Kinase C (PKC) signaling pathway.

Ras Guanine Nucleotide Releasing Protein (RasGRP) Activation Pathway

In addition to PKC, DAG can directly activate RasGRPs, a family of guanine nucleotide exchange factors (GEFs) for Ras small GTPases. The C1 domain of RasGRP1 binds to DAG, recruiting it to the membrane where it can activate Ras by promoting the exchange of GDP for GTP. This leads to the activation of downstream signaling cascades, such as the MAPK/ERK pathway.[16]

Figure 2. Diacylglycerol-mediated activation of the RasGRP1 signaling pathway.

Conclusion

The physical characteristics of long-chain diacylglycerols are intrinsically linked to their diverse and vital roles in cellular biology. A thorough understanding of their melting behavior, solubility, and polymorphic states is essential for researchers investigating lipid-mediated signaling and for the rational design of lipid-based technologies in the pharmaceutical industry. The experimental protocols provided in this guide offer a foundation for the accurate and reproducible characterization of these important molecules, while the visualized signaling pathways highlight their central role in cellular communication. Further research to expand the quantitative database of physical properties for a wider array of long-chain diacylglycerols will undoubtedly contribute to a deeper understanding of their function and broaden their application in science and medicine.

References

- 1. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-DISTEAROYL-SN-GLYCEROL CAS#: 10567-21-2 [m.chemicalbook.com]

- 8. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Gravimetric determination of phospholipid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmajournal.net [pharmajournal.net]

- 13. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]

- 14. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. tandfonline.com [tandfonline.com]

Dieicosanoin: A Technical Overview of a Saturated Diacylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dieicosanoin is a diacylglycerol containing two 20-carbon saturated fatty acid chains (eicosanoic acid). While specific research on this compound is limited, this document provides a comprehensive overview of its fundamental properties, including its CAS number and molecular formula. Drawing from the broader understanding of diacylglycerols (DAGs), this guide outlines potential biological roles, hypothetical experimental workflows for its study, and generalized signaling pathways in which it may be involved. This paper aims to serve as a foundational resource for researchers interested in the potential biological activities of long-chain saturated diacylglycerols.

Core Properties of this compound

This compound is a diacylglycerol that incorporates arachidic acid, a saturated long-chain fatty acid with a 20-carbon backbone.[1] The specific isomer is often not designated, but 1,2- and 1,3-dieicosanoin are two common forms. The core chemical and physical properties are summarized below.

| Property | Value | Isomer | Reference |

| CAS Number | 60586-60-9 | Unspecified | [1] |

| 59925-28-9 | 1,3-Dieicosanoin | ||

| Molecular Formula | C43H84O5 | All isomers | [1] |

| Alternate Name | Glycerol diarachidate | Unspecified | |

| Molecular Weight | 681.12 g/mol | Unspecified | |

| Appearance | Solid | Unspecified | |

| Storage Temperature | -20℃ | Unspecified | [1] |

Potential Biological Significance and Signaling Pathways

Typically, DAGs are produced from the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The canonical role of DAG is to activate protein kinase C (PKC) isoforms, which in turn phosphorylate a wide array of downstream protein targets, leading to diverse cellular responses such as cell proliferation, differentiation, and apoptosis.

The long, saturated acyl chains of this compound suggest it would be a solid at physiological temperatures and likely incorporated into cellular membranes. Its effects on membrane fluidity and the formation of lipid rafts could be an area of future investigation.

Below is a generalized diagram of a diacylglycerol signaling pathway, which could serve as a hypothetical model for studying this compound.

Proposed Experimental Workflow for Investigating this compound

Given the lack of specific data on this compound, a systematic experimental approach is necessary to elucidate its biological functions. The following workflow is a proposed strategy for characterizing the cellular effects of this compound.

Experimental Protocols

1. Synthesis and Purification:

-

Objective: To obtain pure isomers of this compound (1,2- and 1,3-).

-

Methodology: Chemical synthesis via esterification of glycerol with eicosanoic acid, followed by purification using column chromatography. Purity to be confirmed by NMR and mass spectrometry.

2. Cell Viability Assays:

-

Objective: To determine the cytotoxic or proliferative effects of this compound.

-

Methodology: Various cell lines will be treated with a dose-range of this compound. Cell viability will be assessed at different time points using assays such as MTT, XTT, or trypan blue exclusion.

3. Western Blot Analysis for PKC Activation:

-

Objective: To investigate if this compound can activate the PKC pathway.

-

Methodology: Cells will be treated with this compound for short time periods. Cell lysates will be subjected to SDS-PAGE and Western blotting using antibodies against phosphorylated forms of PKC and its downstream targets.

4. Lipidomic Analysis:

-

Objective: To understand how exogenous this compound affects the cellular lipid profile.

-

Methodology: Cells treated with this compound will be harvested, and lipids will be extracted. The lipid profile will be analyzed using liquid chromatography-mass spectrometry (LC-MS).

5. Gene Expression Profiling:

-

Objective: To identify genes and pathways modulated by this compound treatment.

-

Methodology: RNA will be extracted from control and this compound-treated cells. RNA-sequencing will be performed to identify differentially expressed genes.

Conclusion and Future Directions

This compound remains a sparsely studied lipid molecule. Its classification as a long-chain saturated diacylglycerol suggests potential roles in cellular signaling and membrane dynamics. The experimental framework proposed here provides a roadmap for future research to uncover the specific biological functions of this compound. Such studies will be crucial in determining its potential as a therapeutic agent or a tool for understanding lipid signaling.

References

The Metabolic Conversion of Arachidic Acid to Dieicosanoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway responsible for the conversion of arachidic acid, a 20-carbon saturated fatty acid, into dieicosanoin, a diacylglycerol molecule. The primary focus is on the de novo pathway of diacylglycerol synthesis, also known as the Kennedy pathway. This document details the enzymatic steps, key enzymes and their substrate specificities, and presents available quantitative data. Furthermore, it offers detailed experimental protocols for the analysis of the key enzymes involved in this metabolic conversion and includes visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding of the core processes.

Introduction

Arachidic acid (20:0) is a long-chain saturated fatty acid found in various plant and animal lipids. Its metabolism is crucial for the synthesis of complex lipids, including diacylglycerols such as this compound. This compound, a diacylglycerol containing two eicosanoyl (arachidoyl) chains, is an important intermediate in lipid metabolism, serving as a precursor for the synthesis of triacylglycerols and phospholipids. Understanding the metabolic pathway of arachidic acid to this compound is essential for research in lipid biochemistry, cellular signaling, and the development of therapeutics targeting metabolic disorders. This guide delineates the core metabolic process, providing the necessary technical details for researchers in the field.

The Metabolic Pathway: From Arachidic Acid to this compound

The synthesis of this compound from arachidic acid proceeds via the de novo pathway of diacylglycerol synthesis, also known as the Kennedy pathway.[1][2][3] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone with two molecules of activated arachidic acid, followed by dephosphorylation.

The key steps in this pathway are:

-

Activation of Arachidic Acid: Arachidic acid is first activated to its coenzyme A (CoA) thioester, arachidoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS) and requires ATP.[4]

-

First Acylation: A molecule of arachidoyl-CoA is esterified to the sn-1 position of glycerol-3-phosphate by the enzyme glycerol-3-phosphate acyltransferase (GPAT). The product of this reaction is 1-arachidoyl-lysophosphatidic acid.

-

Second Acylation: A second molecule of arachidoyl-CoA is esterified to the sn-2 position of 1-arachidoyl-lysophosphatidic acid. This step is catalyzed by lysophosphatidic acid acyltransferase (LPAT), resulting in the formation of 1,2-diarachidoyl-phosphatidic acid (or diarachidoyl phosphatidate).

-

Dephosphorylation: The final step is the dephosphorylation of 1,2-diarachidoyl-phosphatidic acid by the enzyme phosphatidic acid phosphatase (PAP), which yields 1,2-dieicosanoin (this compound) and inorganic phosphate.[5][6]

Key Enzymes and Substrate Specificity

The efficiency of the conversion of arachidic acid to this compound is dependent on the activity and substrate specificity of the enzymes in the Kennedy pathway.

-

Long-Chain Acyl-CoA Synthetase (LACS): These enzymes activate fatty acids with chain lengths of 12 to 22 carbons.[7] While specific kinetic data for arachidic acid is limited, LACS isoforms exhibit varying substrate preferences. Some isoforms show a preference for saturated fatty acids.

-

Glycerol-3-Phosphate Acyltransferase (GPAT): GPAT catalyzes the first committed step in glycerolipid synthesis. There are several isoforms of GPAT with distinct subcellular localizations and substrate specificities. Some GPAT isoforms have been shown to utilize saturated fatty acyl-CoAs, including palmitoyl-CoA (16:0) and stearoyl-CoA (18:0).[8]

-

Lysophosphatidic Acid Acyltransferase (LPAT): LPATs acylate the sn-2 position of lysophosphatidic acid. The substrate specificity of LPATs is a key determinant of the fatty acid composition of the resulting diacylglycerol. Some LPAT isoforms have been shown to have a preference for unsaturated fatty acyl-CoAs, while others can utilize saturated fatty acyl-CoAs.

-

Phosphatidic Acid Phosphatase (PAP): PAPs are crucial regulatory enzymes in lipid metabolism.[9][10] They dephosphorylate phosphatidic acid to produce diacylglycerol. The activity of PAP can be influenced by the acyl chain composition of the phosphatidic acid substrate.

Quantitative Data on Enzyme Activity

Quantitative data on the kinetic parameters of the enzymes involved in this compound synthesis with arachidic acid as a substrate is not extensively available in the literature. The following tables summarize the available data on the substrate specificity of these enzymes with long-chain saturated fatty acids.

Table 1: Substrate Specificity of Glycerol-3-Phosphate Acyltransferase (GPAT) Isoforms

| Enzyme Source | Acyl-CoA Substrate | Relative Activity (%) | Reference |

| Rat Liver Mitochondria | Palmitoyl-CoA (16:0) | 100 | [11] |

| Stearoyl-CoA (18:0) | 85 | [11] | |

| Oleoyl-CoA (18:1) | 60 | [11] | |

| Recombinant Human GPAT4 | Lauroyl-CoA (12:0) | 100 | [8] |

| Palmitoyl-CoA (16:0) | 80 | [8] | |

| Stearoyl-CoA (18:0) | 20 | [8] |

Table 2: Substrate Specificity of Lysophosphatidic Acid Acyltransferase (LPAT) Isoforms

| Enzyme Source | Acyl-CoA Substrate | Relative Activity (%) | Reference |

| Human LPAAT-beta | Palmitoyl-CoA (16:0) | 100 | |

| Stearoyl-CoA (18:0) | 90 | ||

| Oleoyl-CoA (18:1) | 110 | ||

| Arachidonoyl-CoA (20:4) | <10 |

Note: The data presented are compiled from various studies and experimental conditions may differ. The relative activities are normalized to the most active substrate in each study.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the metabolism of arachidic acid to this compound.

Long-Chain Acyl-CoA Synthetase (LACS) Activity Assay

This protocol describes a radiometric assay to measure the activity of LACS by quantifying the formation of radiolabeled arachidoyl-CoA from radiolabeled arachidic acid.[12]

Materials:

-

[1-¹⁴C]Arachidic acid

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Triton X-100

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Potassium phosphate buffer (pH 7.4)

-

Enzyme source (e.g., microsomal fraction)

-

Dole's reagent (isopropanol:heptane:1 M H₂SO₄, 40:10:1)

-

Heptane

-

Silica gel

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, CoA, and BSA.

-

Add the enzyme source to the reaction mixture.

-

Initiate the reaction by adding [1-¹⁴C]arachidic acid solubilized in Triton X-100.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding Dole's reagent.

-

Perform a liquid-liquid extraction with heptane and water to separate the unreacted fatty acid from the acyl-CoA.

-

The aqueous phase containing the radiolabeled arachidoyl-CoA is collected.

-

Quantify the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the specific activity of the enzyme (nmol/min/mg protein).

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This protocol measures GPAT activity by quantifying the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

Materials:

-

[¹⁴C]Glycerol-3-phosphate

-

Arachidoyl-CoA

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

Enzyme source (e.g., mitochondrial or microsomal fraction)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl

-

TLC plates (silica gel 60)

-

Developing solvent (e.g., chloroform:methanol:acetic acid:water)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and BSA.

-

Add the enzyme source to the mixture.

-

Initiate the reaction by adding a mixture of [¹⁴C]glycerol-3-phosphate and arachidoyl-CoA.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding chloroform:methanol.

-

Perform a Bligh-Dyer lipid extraction.

-

The organic phase containing the lipids is collected, dried, and resuspended in a small volume of chloroform:methanol.

-

Spot the lipid extract on a TLC plate and develop the chromatogram.

-

Visualize and quantify the radiolabeled lysophosphatidic acid spot using a phosphorimager or by scraping the spot and performing scintillation counting.

-

Calculate the specific activity of the enzyme.

Lysophosphatidic Acid Acyltransferase (LPAT) Activity Assay

This protocol measures LPAT activity by quantifying the formation of radiolabeled phosphatidic acid from a radiolabeled lysophosphatidic acid precursor.

Materials:

-

1-Arachidoyl-[¹⁴C]lysophosphatidic acid (requires custom synthesis or radiolabeling) or use unlabeled LPA and radiolabeled arachidoyl-CoA

-

Arachidoyl-CoA

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

Enzyme source

-

Lipid extraction and analysis reagents as in the GPAT assay.

Procedure:

-

The procedure is similar to the GPAT assay, with the substrate being 1-arachidoyl-lysophosphatidic acid and the second acyl donor being arachidoyl-CoA.

-

The product to be quantified on the TLC plate is radiolabeled phosphatidic acid.

Phosphatidic Acid Phosphatase (PAP) Activity Assay

This protocol measures PAP activity by quantifying the release of inorganic phosphate from a phosphatidic acid substrate.[13]

Materials:

-

1,2-Diarachidoyl-phosphatidic acid (substrate)

-

Tris-HCl buffer (pH 7.0)

-

MgCl₂

-

Triton X-100 (for substrate solubilization)

-

Enzyme source

-

Malachite green reagent for phosphate detection

-

Phosphate standard solution

Procedure:

-

Prepare the substrate by sonicating 1,2-diarachidoyl-phosphatidic acid in buffer containing Triton X-100.

-

Prepare a reaction mixture containing Tris-HCl buffer and MgCl₂.

-

Add the enzyme source.

-

Initiate the reaction by adding the phosphatidic acid substrate.

-

Incubate at 37°C.

-

Stop the reaction at various time points by adding the malachite green reagent.

-

Measure the absorbance at 660 nm.

-

Generate a standard curve using the phosphate standard solution to determine the amount of inorganic phosphate released.

-

Calculate the specific activity of the enzyme.

Lipidomics Analysis of this compound

Mass spectrometry-based lipidomics can be used for the direct identification and quantification of this compound in cellular lipid extracts.[14][15][16][17][18][19][20][21]

Procedure Outline:

-

Lipid Extraction: Extract total lipids from cells or tissues using a method such as the Bligh-Dyer or Folch procedure.

-

Chromatographic Separation: Separate the lipid species using liquid chromatography (LC), typically with a reversed-phase column.

-

Mass Spectrometry (MS) Analysis: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Identification: Identify this compound based on its accurate mass and fragmentation pattern (MS/MS).

-

Quantification: Quantify this compound using an appropriate internal standard (e.g., a deuterated diacylglycerol).

Conclusion and Future Research Directions

The metabolic conversion of arachidic acid to this compound is a fundamental process in lipid biochemistry, governed by the enzymes of the Kennedy pathway. While the general steps of this pathway are well-established, there is a need for more specific quantitative data on the kinetics and substrate preferences of the involved enzymes with respect to arachidic acid. Future research should focus on characterizing the specific isoforms of LACS, GPAT, LPAT, and PAP that are most active with long-chain saturated fatty acids. Such studies will provide a more complete understanding of the regulation of this compound synthesis and its role in cellular physiology and disease. The experimental protocols provided in this guide offer a solid foundation for researchers to pursue these investigations.

References

- 1. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid structural requirements for activity of arachidonoyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Phosphatidic Acid Phosphatase, a Key Enzyme in the Regulation of Lipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fat-regulating phosphatidic acid phosphatase: a review of its roles and regulation in lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assaying plant phosphatidic acid phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comprehensive-targeted lipidomic analysis in Niemann-Pick C disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 17. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 18. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 20. Integrated lipidomic and transcriptomic analysis reveals diacylglycerol accumulation in olive of Longnan (China) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Di-eicosanoin Extraction from Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that function as key intermediates in cellular metabolism and as potent second messengers in a variety of signal transduction pathways. Di-eicosanoin, a diacylglycerol containing two C20 fatty acid chains, is of particular interest for its potential role in cellular processes regulated by Protein Kinase C (PKC) and other signaling cascades. Accurate and efficient extraction of di-eicosanoin from cell cultures is paramount for downstream quantitative analysis and for elucidating its physiological and pathological roles.

This document provides a detailed protocol for the extraction of di-eicosanoin from cultured mammalian cells, based on the well-established Folch and Bligh & Dyer lipid extraction methodologies. These methods are considered the gold standard for their efficiency in extracting a broad range of lipids, including diacylglycerols.[1][2] Additionally, this guide presents representative quantitative data for total diacylglycerol content in mammalian cells and a diagram of the canonical diacylglycerol signaling pathway.

Data Presentation

Quantitative data for specific diacylglycerol species like di-eicosanoin is often cell-type and condition-dependent and typically determined by mass spectrometry-based lipidomics. Due to the limited availability of specific quantitative data for di-eicosanoin, the following table provides representative concentrations of total diacylglycerol (DAG) reported in various mammalian cells and tissues to serve as a general reference.

| Sample Type | Total Diacylglycerol Concentration (pmol/µg protein) | Reference |

| Obese Human Skeletal Muscle | 13.3 ± 1.0 | [3] |

| Type 2 Diabetic Human Skeletal Muscle | 15.2 ± 1.0 | [3] |

| Lean Endurance-Trained Athlete Skeletal Muscle | 10.0 ± 0.78 | [3] |

| Human Hepatocarcinoma Cells (HepG2) - Control | Approx. 150 | [4] |

| Human Hepatocarcinoma Cells (HepG2) - Palmitate-treated | Approx. 250 | [4] |

Note: The presented values are for total diacylglycerol content and may vary significantly based on cell line, culture conditions, and extraction/quantification methodology.

Experimental Protocols

The following protocol is a comprehensive guide for the extraction of di-eicosanoin from cultured mammalian cells, adapted from the Folch and Bligh & Dyer methods.

Materials and Reagents

-

Cell Culture: Adherent or suspension mammalian cells.

-

Phosphate-Buffered Saline (PBS): Cold (4°C), sterile.

-

Extraction Solvents:

-

Chloroform (CHCl₃), HPLC grade.

-

Methanol (CH₃OH), HPLC grade.

-

Alternative: Dichloromethane can be used as a less toxic substitute for chloroform.

-

-

Wash Solution: 0.9% NaCl (w/v) in ultrapure water.

-

Internal Standard (Optional but Recommended): A non-endogenous diacylglycerol standard (e.g., 1,3-di-C15:0 DAG) for quantitative analysis.

-

Equipment:

-

Cell scraper (for adherent cells).

-

Centrifuge (refrigerated).

-

Glass centrifuge tubes with PTFE-lined caps.

-

Homogenizer or sonicator.

-

Nitrogen gas stream or centrifugal evaporator (e.g., SpeedVac).

-

Vortex mixer.

-

Protocol for Lipid Extraction from Cultured Cells

This protocol is designed for a starting cell number of approximately 1-5 x 10⁶ cells. Volumes should be scaled accordingly for different cell numbers.

-

Cell Harvesting and Washing:

-

Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of cold PBS and transfer to a glass centrifuge tube.

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.

-

-

Cell Lysis and Lipid Extraction (Folch Method Adaptation):

-

To the cell pellet, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

If using an internal standard, add it to the solvent mixture before adding to the cell pellet.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete cell lysis and lipid solubilization. For difficult-to-lyse cells, brief sonication on ice can be employed.

-

Incubate the mixture at room temperature for 15-20 minutes with occasional vortexing.

-

-

Phase Separation:

-

Add 0.2 mL of 0.9% NaCl solution to the tube.

-

Vortex the mixture thoroughly for 30 seconds.

-

Centrifuge at low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to facilitate phase separation. Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.

-

-

Collection of the Lipid-Containing Phase:

-

Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette, taking care not to disturb the interface.

-

Using a clean Pasteur pipette, transfer the lower chloroform phase to a new clean glass tube. Be cautious to avoid aspirating any of the protein interface.

-

-

Solvent Evaporation:

-

Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas or using a centrifugal evaporator.

-

Ensure the sample is completely dry, resulting in a lipid film at the bottom of the tube.

-

-

Storage and Reconstitution:

-